6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is a byproduct produced during the synthesis of benazepril metabolites .
Métodos De Preparación
The preparation of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves synthetic routes that typically include the glucuronidation of benazeprilat. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol .
Análisis De Reacciones Químicas
1’-epi-Benazeprilat Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized metabolites, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1’-epi-Benazeprilat Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in the study of benazepril metabolism.
Biology: The compound helps in understanding the metabolic pathways of ACE inhibitors.
Medicine: Research involving this compound contributes to the development of new antihypertensive drugs.
Industry: It is used in the quality control of pharmaceutical products containing benazepril.
Mecanismo De Acción
The mechanism of action of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves its role as a metabolite of benazepril. Benazepril inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II and, consequently, reduced blood pressure. The glucuronidation of benazeprilat enhances its solubility and facilitates its excretion from the body .
Comparación Con Compuestos Similares
1’-epi-Benazeprilat Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Benazeprilat: The active metabolite of benazepril.
Benazepril: The parent drug from which 1’-epi-Benazeprilat Acyl-beta-D-glucuronide is derived.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit the angiotensin-converting enzyme but differ in their metabolic pathways and pharmacokinetic properties.
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility and excretion profile .
Propiedades
Fórmula molecular |
C28H32N2O11 |
---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
Clave InChI |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.